molecular formula C10H11ClN2O B1294858 3-Amino-4-chloro-N-cyclopropylbenzamide CAS No. 63887-21-8

3-Amino-4-chloro-N-cyclopropylbenzamide

Cat. No. B1294858
CAS RN: 63887-21-8
M. Wt: 210.66 g/mol
InChI Key: NNXCOYJTMBYPGP-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-cyclopropylbenzamide is a chemical compound with the CAS Number: 63887-21-8 . It has a molecular weight of 210.66 .


Molecular Structure Analysis

The molecular formula of 3-Amino-4-chloro-N-cyclopropylbenzamide is C10H11ClN2O . The InChI code is 1S/C10H11ClN2O/c11-8-4-1-6 (5-9 (8)12)10 (14)13-7-2-3-7/h1,4-5,7H,2-3,12H2, (H,13,14) .


Physical And Chemical Properties Analysis

3-Amino-4-chloro-N-cyclopropylbenzamide has a density of 1.34g/cm3 . It has a boiling point of 371.6ºC at 760mmHg . The flash point is 178.5ºC .

properties

IUPAC Name

3-amino-4-chloro-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXCOYJTMBYPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90980786
Record name 3-Amino-4-chloro-N-cyclopropylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-chloro-N-cyclopropylbenzamide

CAS RN

63887-21-8
Record name Benzamide, 3-amino-4-chloro-N-cyclopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-chloro-N-cyclopropylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JPD van Veldhoven, G Campostrini… - European Journal of …, 2021 - Elsevier
… Compound was synthesized according to general procedure, using the following reagents: 3-amino-4-chloro-N-cyclopropylbenzamide (8f) (318 mg, 1.42 mmol, 1.00 eq.), 2-(4-(2-bromo-…
Number of citations: 7 www.sciencedirect.com

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